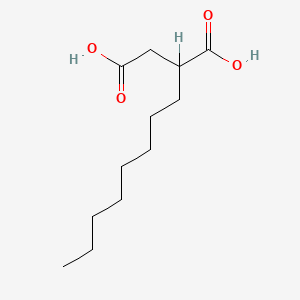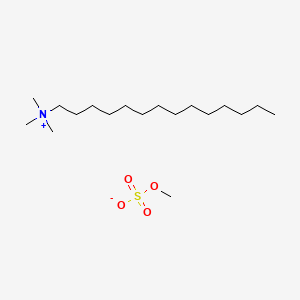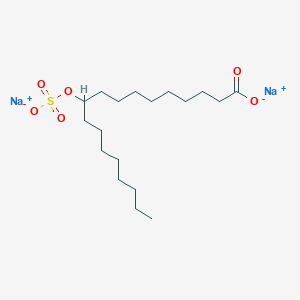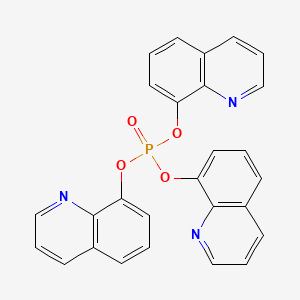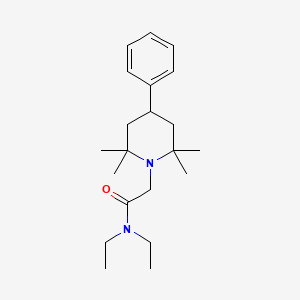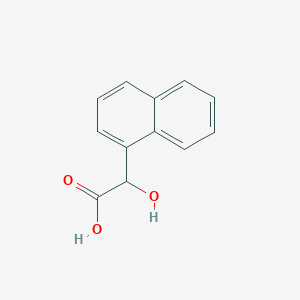
1-Naphthylglycolic acid
Overview
Description
1-Naphthylglycolic acid is an organic compound with the molecular formula C₁₂H₁₀O₃ It is a derivative of naphthalene, where a glycolic acid moiety is attached to the naphthalene ring
Preparation Methods
1-Naphthylglycolic acid can be synthesized through several methods:
Oxidation of 1-Naphthylmethanol: This method involves the oxidation of 1-naphthylmethanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.
Hydrolysis of 1-Naphthylglycolic Ester: Another method involves the hydrolysis of 1-naphthylglycolic ester in the presence of a strong acid or base. This reaction results in the formation of this compound and an alcohol byproduct.
Industrial Production: Industrially, this compound can be produced through the catalytic oxidation of naphthalene derivatives. This process often involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Naphthylglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of this compound can yield 1-naphthylmethanol, especially when using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, leading to the formation of various substituted derivatives.
Esterification: this compound can react with alcohols in the presence of acid catalysts to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various alcohols and acids.
Scientific Research Applications
1-Naphthylglycolic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical research.
Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in drug development, particularly in targeting specific metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-naphthylglycolic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to form stable complexes with proteins and other biomolecules, leading to changes in their activity and function.
Comparison with Similar Compounds
1-Naphthylglycolic acid can be compared with other similar compounds, such as:
1-Naphthylacetic Acid: Both compounds share a naphthalene ring structure, but 1-naphthylacetic acid has an acetic acid moiety instead of a glycolic acid moiety. This difference in structure leads to variations in their chemical reactivity and applications.
2-Naphthylglycolic Acid: This isomer of this compound has the glycolic acid moiety attached at the 2-position of the naphthalene ring. The positional isomerism affects the compound’s physical and chemical properties.
Naphthalene-1,2-Dicarboxylic Acid: This compound has two carboxylic acid groups attached to the naphthalene ring. It is more acidic and has different reactivity compared to this compound.
Properties
IUPAC Name |
2-hydroxy-2-naphthalen-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSZGQWPAAHKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286631 | |
| Record name | 1-Naphthylglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-54-4 | |
| Record name | 1-Naphthaleneglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthylglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

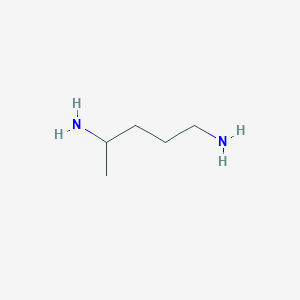
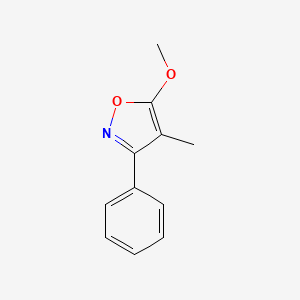

![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)
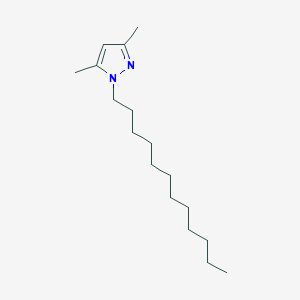
![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
